Cas no 1247451-23-5 (4-cyclopropyl-3-fluorobenzoic acid)

1247451-23-5 structure
상품 이름:4-cyclopropyl-3-fluorobenzoic acid
4-cyclopropyl-3-fluorobenzoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- Benzoic acid, 4-cyclopropyl-3-fluoro-
- 4-cyclopropyl-3-fluorobenzoic acid
-
- 인치: 1S/C10H9FO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
- InChIKey: XEHFMFDBQWLSLF-UHFFFAOYSA-N
- 미소: C(O)(=O)C1=CC=C(C2CC2)C(F)=C1
4-cyclopropyl-3-fluorobenzoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996575-1g |
4-Cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 1g |
¥7049.0 | 2023-04-04 | |
Enamine | EN300-1128827-5.0g |
4-cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 5g |
$3313.0 | 2023-06-09 | |
Enamine | EN300-1128827-10.0g |
4-cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 10g |
$4914.0 | 2023-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293528-250mg |
4-Cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 250mg |
¥5083.00 | 2024-08-09 | |
Enamine | EN300-1128827-0.05g |
4-cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 0.05g |
$266.0 | 2023-10-26 | |
Enamine | EN300-1128827-2.5g |
4-cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 2.5g |
$2240.0 | 2023-10-26 | |
Enamine | EN300-1128827-1.0g |
4-cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 1g |
$1142.0 | 2023-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293528-100mg |
4-Cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 100mg |
¥2614.00 | 2024-08-09 | |
Enamine | EN300-1128827-5g |
4-cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 5g |
$3313.0 | 2023-10-26 | |
1PlusChem | 1P01FG8E-100mg |
4-cyclopropyl-3-fluorobenzoic acid |
1247451-23-5 | 95% | 100mg |
$352.00 | 2024-07-10 |
4-cyclopropyl-3-fluorobenzoic acid 관련 문헌
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
1247451-23-5 (4-cyclopropyl-3-fluorobenzoic acid) 관련 제품
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약
